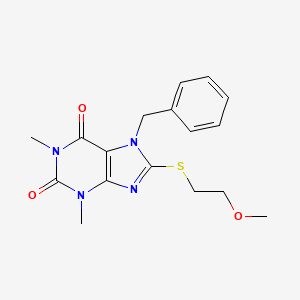
7-benzyl-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests that it is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group, a methoxyethylthio group, and two methyl groups attached to the purine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a purine base. The additional groups (benzyl, methoxyethylthio, and methyl) would be added in subsequent steps through various chemical reactions.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the thioether group might be susceptible to oxidation.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using standard laboratory techniques.Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Studies have shown that derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant analgesic and anti-inflammatory activities. For instance, new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been pharmacologically evaluated and found to possess notable analgesic properties. The analgesic and anti-inflammatory effects were particularly strong in benzylamide derivatives, suggesting the potential of benzyl-substituted purine diones in developing new pharmacological agents (Zygmunt et al., 2015).
Metal Complex Synthesis
The synthesis and study of mixed ligand-metal complexes of purine derivatives, including 1,3-dimethyl-7H-purine-2,6-dione, have been explored. These complexes have shown interesting properties that could have implications in various fields, including catalysis and materials science. By studying the coordination of these purine derivatives with metal ions through nitrogen and other atoms, researchers can gain insights into potential applications in developing new materials or catalytic systems (Shaker, 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine this.
Orientations Futures
Future research could involve studying the compound’s biological activity, if any, and optimizing its synthesis. If the compound shows promising activity, it could be further developed as a drug or research tool.
Propriétés
IUPAC Name |
7-benzyl-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-14-13(15(22)20(2)17(19)23)21(11-12-7-5-4-6-8-12)16(18-14)25-10-9-24-3/h4-8H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMIVPLCUBIWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)
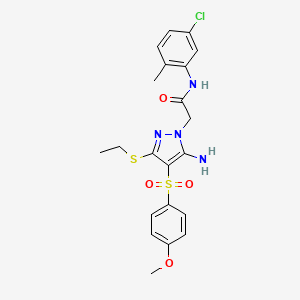
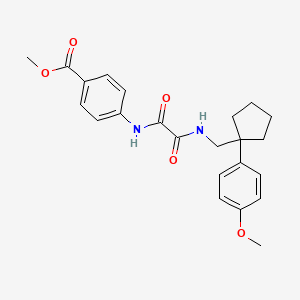
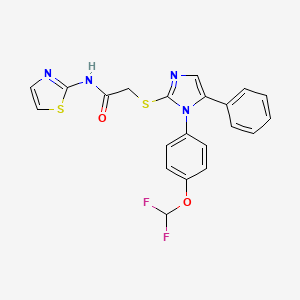
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)
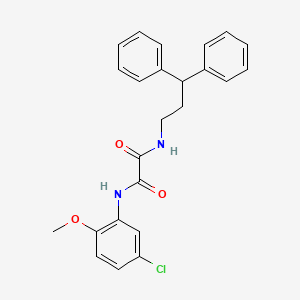
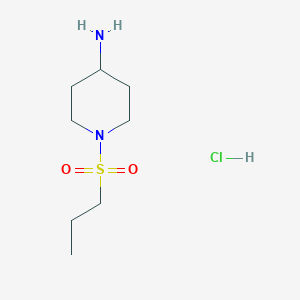
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)
![N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2428014.png)
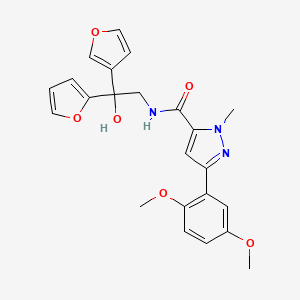
![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)
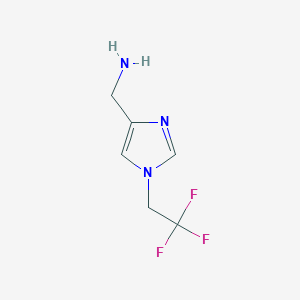
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)
![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)